
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is a highly pure compound with a molecular formula of C27H42D4O2 and a molecular weight of 406.68 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is represented by the SMILES string: CC1=C2C (C (C (C (CCC [C@@H] (CCC [C@@H] (CCCC (C)C)C)C) (C)O2) [2H]) [2H])=C (C (O)=C1 [2H]) [2H] .
Scientific Research Applications
Stereochemical Analysis and Synthesis
Research in stereochemistry explores the synthesis, separation, and characterization of diastereomers, including studies on the epimerization and racemization processes. For example, Sakurai et al. (2004) investigated the epimerization of diastereomeric α-amino nitriles to single stereoisoers in the solid state, demonstrating the potential of solid-state reactions to achieve stereochemical purity in complex organic molecules Sakurai et al., 2004.
Chemical Properties and Reactivity
The study of diastereomeric mixtures extends to their chemical reactivity and properties. For instance, the reactivity of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in elimination reactions has been explored, highlighting how stereochemistry influences chemical transformations Hornyak et al., 2001.
Biological Applications and Pharmacology
In the context of biology and pharmacology, the differentiation between diastereomers of bioactive molecules like tocopherol is crucial for understanding their bioavailability and physiological effects. Research by Dersjant-Li and Peisker (2009) on the utilization of stereoisomers from alpha-tocopherol in livestock animals emphasizes the importance of stereochemistry in the biological activity and nutritional science Dersjant-Li & Peisker, 2009.
Mechanism of Action
Future Directions
The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as alkylation, hydrogenation, and cyclization.", "Starting Materials": ["4-methyl-2-pentanone", "3-methyl-2-pentenal", "sodium borohydride", "diethyl ether", "acetic acid", "magnesium", "ethyl bromide", "4-methyl-2-pentanol", "sodium hydroxide", "hydrogen gas", "palladium on carbon", "tetrahydrofuran", "2,3-dimethyl-2-butene", "2,3-dimethyl-1,4-benzoquinone", "d4-methanol"], "Reaction": ["Step 1: Alkylation of 4-methyl-2-pentanone with 3-methyl-2-pentenal using sodium borohydride as a reducing agent and diethyl ether as a solvent to form 4-methyl-2-pentyl-3-methyl-2-penten-1-ol", "Step 2: Conversion of 4-methyl-2-pentyl-3-methyl-2-penten-1-ol to 2,3-dimethyl-2-butene by dehydration using acetic acid as a catalyst", "Step 3: Formation of Grignard reagent by reacting magnesium with ethyl bromide in tetrahydrofuran solvent", "Step 4: Addition of Grignard reagent to 2,3-dimethyl-2-butene to form 2,3-dimethyl-2-penten-1-ol", "Step 5: Oxidation of 2,3-dimethyl-2-penten-1-ol to 2,3-dimethyl-1,4-benzoquinone using sodium hydroxide as a catalyst", "Step 6: Reduction of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol using hydrogen gas and palladium on carbon as a catalyst", "Step 7: Cyclization of 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol to form (2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) using d4-methanol as a solvent"] } | |
CAS No. |
1292815-80-5 |
Molecular Formula |
C27H46O2 |
Molecular Weight |
406.687 |
IUPAC Name |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
InChI Key |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


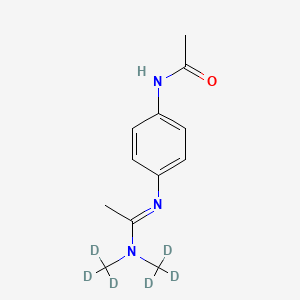
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
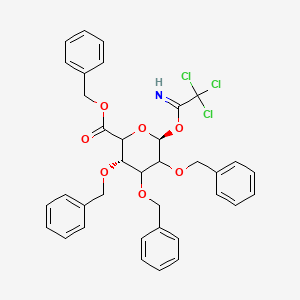
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
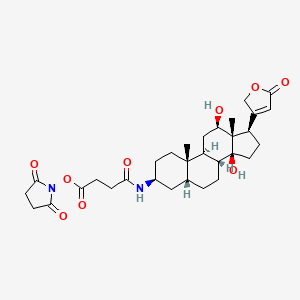
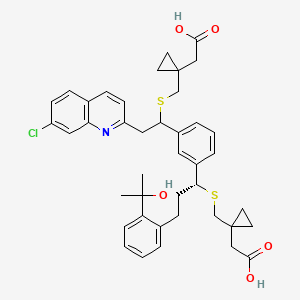
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
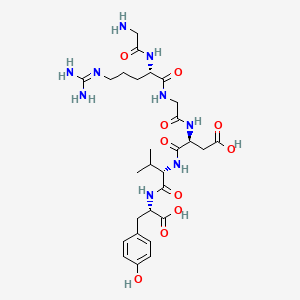
![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
